Cas no 1257553-90-4 (N-(5-Bromo-2-methoxypyridin-3-yl)acetamide)
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
- SCHEMBL2067101
- 1257553-90-4
- DA-46599
- J-523098
- DTXSID60732512
- N-(5-bromo-2-methoxy-pyridin-3-yl)-acetamide
- QUYRNQHUIOWPCS-UHFFFAOYSA-N
- G83513
-
- Inchi: 1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12)
- InChI Key: QUYRNQHUIOWPCS-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)NC(C)=O)OC
Computed Properties
- Exact Mass: 243.98474g/mol
- Monoisotopic Mass: 243.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 51.2Ų
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194814-1g |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 95% | 1g |
$400.00 | 2023-09-03 | |
| Chemenu | CM175373-1g |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 95% | 1g |
$408 | 2021-08-05 | |
| Chemenu | CM175373-1g |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 95% | 1g |
$408 | 2022-06-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-100mg |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 100mg |
¥4140.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-250mg |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 250mg |
¥5980.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-1g |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 1g |
¥13014.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-5g |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 5g |
¥45000.00 | 2024-08-09 |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
Professional Introduction to N-(5-Bromo-2-methoxypyridin-3-yl)acetamide (CAS No. 1257553-90-4)
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide, with the CAS number 1257553-90-4, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a 5-bromo substituent and a 2-methoxy group, contribute to its unique chemical properties and make it a valuable scaffold for further derivatization and exploration.
The synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)acetamide involves a series of well-established organic reactions that highlight the versatility of pyridine-based compounds. The bromination and methoxylation steps are critical in introducing the key functional groups that define its reactivity. These modifications not only enhance the compound's interaction with biological targets but also provide a basis for exploring its pharmacological profile. The acetamide moiety further extends its potential utility by enabling various chemical transformations, such as amide bond formation, which is a cornerstone in drug design.
In recent years, N-(5-Bromo-2-methoxypyridin-3-yl)acetamide has been studied for its potential in various therapeutic areas. One of the most notable applications has been in the development of kinase inhibitors, where the pyridine ring serves as a hinge-binding motif. The bromo and methoxy substituents play crucial roles in modulating the binding affinity and selectivity of these inhibitors towards their target enzymes. For instance, studies have shown that compounds incorporating this scaffold exhibit promising activity against tyrosine kinases, which are implicated in numerous cancers and inflammatory diseases.
Moreover, the structural flexibility of N-(5-Bromo-2-methoxypyridin-3-yl)acetamide allows for further derivatization, enabling researchers to fine-tune its pharmacological properties. This has led to the exploration of its use in other therapeutic contexts, such as antiviral and antibacterial agents. The bromo group, in particular, has been identified as a key feature for enhancing binding interactions with viral proteases and bacterial enzymes. By leveraging this structural motif, scientists have designed novel molecules that exhibit potent activity against resistant strains of pathogens.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-(5-Bromo-2-methoxypyridin-3-yl)acetamide and its biological targets. These techniques have provided insights into how the substitution patterns on the pyridine ring influence binding affinity and specificity. For example, virtual screening studies have identified derivatives of this compound that show enhanced binding to certain protein kinases, suggesting their potential as lead compounds for drug development. Such findings underscore the importance of structure-based drug design in optimizing therapeutic agents.
Recent advancements in synthetic methodologies have also contributed to the growing interest in N-(5-Bromo-2-methoxypyridin-3-yl)acetamide. The development of more efficient synthetic routes has not only improved yield but also reduced costs, making it more accessible for large-scale applications. These improvements have facilitated further exploration of its pharmacological potential and have opened new avenues for drug discovery programs. Additionally, green chemistry principles have been integrated into its synthesis, minimizing waste and environmental impact while maintaining high efficiency.
The future prospects for N-(5-Bromo-2-methoxypyridin-3-yl)acetamide are promising, with ongoing research focusing on expanding its therapeutic applications. Investigating its role in neurological disorders has been a particularly active area of study. Preliminary findings suggest that derivatives of this compound may interact with neurotransmitter receptors, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of functional groups makes it an attractive candidate for modulating central nervous system activity.
In conclusion, N-(5-Bromo-2-methoxypyridin-3-yl)acetamide (CAS No. 1257553-90-4) is a versatile compound with significant potential in pharmaceutical research and drug development. Its structural features enable diverse biological activities, making it a valuable scaffold for designing novel therapeutic agents. The ongoing research into its applications in cancer therapy, anti-infective treatments, and neurological disorders highlights its importance in modern medicinal chemistry. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the full potential of this compound is likely to be realized.
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